Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester

Description

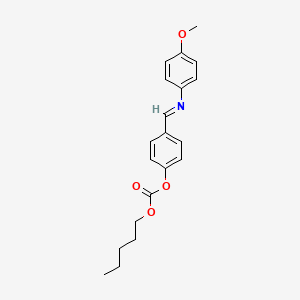

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester is a synthetic organic compound characterized by a carbonic acid backbone esterified with a pentyl group and a substituted phenyl moiety. The phenyl group is further modified with a Schiff base linkage (imino group) and a 4-methoxyphenyl substituent.

Key structural features include:

- Carbonic acid core: Provides esterification sites.

- Pentyl ester chain: Influences lipophilicity and solubility.

Properties

CAS No. |

50261-16-0 |

|---|---|

Molecular Formula |

C20H23NO4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

[4-[(4-methoxyphenyl)iminomethyl]phenyl] pentyl carbonate |

InChI |

InChI=1S/C20H23NO4/c1-3-4-5-14-24-20(22)25-19-10-6-16(7-11-19)15-21-17-8-12-18(23-2)13-9-17/h6-13,15H,3-5,14H2,1-2H3 |

InChI Key |

BDWQITLMXFJLGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester typically involves the reaction of 4-(((4-methoxyphenyl)imino)methyl)phenol with pentyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial production may involve the use of automated purification systems to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imine group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

Oxidation: 4-(((4-hydroxyphenyl)imino)methyl)phenyl pentyl ester.

Reduction: 4-(((4-methoxyphenyl)amino)methyl)phenyl pentyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester. Research indicates that such compounds can act against a variety of pathogens, including bacteria and fungi. For instance, derivatives exhibiting similar structures have shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Anticancer Potential

The anticancer properties of carbonic acid esters have been explored in various studies. Compounds with similar functional groups have demonstrated cytotoxic effects on cancer cell lines, including prostate and breast cancer cells. For example, a study reported that certain carbonic acid derivatives inhibited cell proliferation in vitro, indicating their potential as therapeutic agents in oncology .

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Reference |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | |

| Anticancer | Prostate cancer cell lines |

Polymer Chemistry

Carbonic acid esters are utilized in polymer chemistry as monomers for the synthesis of polycarbonates and other copolymers. Their ability to undergo polymerization reactions makes them valuable in producing materials with specific mechanical and thermal properties. Research has shown that incorporating such esters into polymer matrices enhances material performance, particularly in biodegradable plastics .

Solvent Applications

Due to their solvent properties, compounds like this compound can be used in various chemical reactions as solvents or reaction media. Their ability to dissolve a wide range of organic compounds makes them suitable for applications in organic synthesis and extraction processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of carbonic acid derivatives involved testing against multiple pathogens using agar diffusion methods. Results indicated that certain derivatives showed inhibition zones comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents.

Case Study 2: Polymer Synthesis

In an experimental setup for polymer synthesis, researchers incorporated carbonic acid esters into polycarbonate formulations. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional formulations, highlighting the advantages of using such compounds in industrial applications.

Mechanism of Action

The mechanism of action of carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbonic Acid Esters with Alkyl Chains

Carbonic Acid, Dipentyl Ester (CAS not specified)

- Structure : Two pentyl groups esterified to carbonic acid.

- Molecular Weight : Estimated ~230–250 g/mol (based on analogs in ).

- logP : Predicted higher than butyl esters (e.g., carbonic acid butyl 4-methoxyphenyl ester, logP = 3.011).

- Applications : Plasticizers, solvent additives.

Carbonic Acid, Ethyl Pentyl Ester

Esters with Methoxyphenyl Substituents

Glutaric Acid, 4-Methoxyphenyl Pentyl Ester (CAS 90-433-1)

- Molecular Weight : 247.380 g/mol.

- Key Differences : Glutaric acid backbone (five-carbon diacid) vs. carbonic acid (one-carbon diacid).

- logP : Likely higher than carbonic acid analogs due to extended alkyl chain.

4-Methoxycinnamic Acid Pentyl Ester (CAS 150171-33-8)

Toxicity and Environmental Impact

Carbonic Acid, Bis(Pentachlorophenyl) Ester

Chlorophenyl Pentyl Ester (CAS not specified)

Physicochemical Properties

Biological Activity

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester (CAS No. 50261-16-0) is a complex organic compound that features a unique arrangement of functional groups, including an imine, an ester, and a methoxyphenyl moiety. This structural diversity suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 341.4 g/mol

- Structure : The compound consists of a carbonic acid backbone with a pentyl ester and an imine linkage to a methoxy-substituted phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Furthermore, the ester group can undergo hydrolysis, releasing active phenolic derivatives that may interact with various biological targets .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values observed suggest that this compound could be a promising candidate for the development of new antimicrobial agents .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound). The compound has shown cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of carbonic acid derivatives against clinical isolates of S. aureus and E. coli. The results indicated that the compound had lower MIC values compared to standard antibiotics, suggesting superior efficacy .

- Cytotoxicity in Cancer Research : In a study assessing various carbonic acid derivatives for their anticancer activity, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted its potential role in drug development for cancer therapy .

Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 7.8 | Gentamicin | 1.95 |

| Escherichia coli | 15.6 | Ciprofloxacin | 2.5 |

| Klebsiella pneumoniae | 12.5 | Amoxicillin | 8.0 |

Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Doxorubicin | 0.5 |

| HeLa (Cervical Cancer) | 15 | Cisplatin | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.